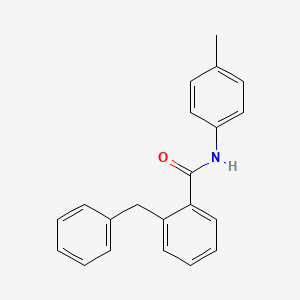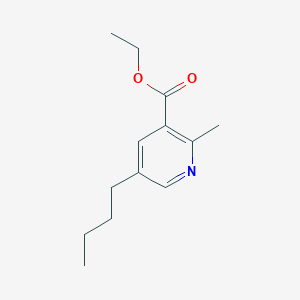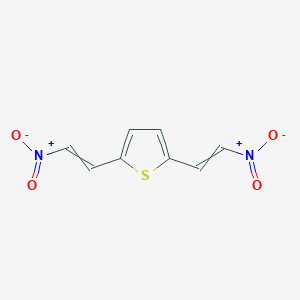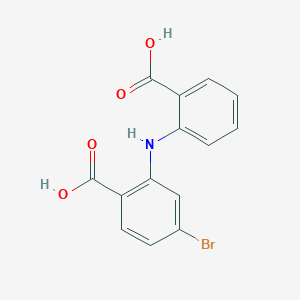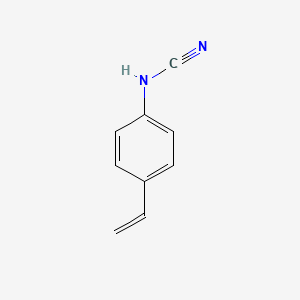
(4-Ethenylphenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethenylphenyl)cyanamide is an organic compound with the molecular formula C9H8N2 It is characterized by the presence of a cyanamide group (-C≡N) attached to a phenyl ring, which is further substituted with an ethenyl group (-CH=CH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)cyanamide typically involves the reaction of 4-vinylbenzyl chloride with sodium cyanamide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chloride group by the cyanamide anion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be utilized to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethenylphenyl)cyanamide can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethenylbenzaldehyde or 4-ethenylbenzoic acid.
Reduction: Formation of 4-ethenylphenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4-Ethenylphenyl)cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Ethenylphenyl)cyanamide is not well-documented. it is likely that the compound interacts with biological molecules through its cyanamide and ethenyl groups. The cyanamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ethenyl group may also participate in covalent bonding with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylphenyl)cyanamide: Similar structure but with a methyl group instead of an ethenyl group.
(4-Ethylphenyl)cyanamide: Similar structure but with an ethyl group instead of an ethenyl group.
(4-Phenyl)cyanamide: Lacks the ethenyl group, only has the phenyl and cyanamide groups.
Uniqueness
(4-Ethenylphenyl)cyanamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
96388-70-4 |
|---|---|
Formule moléculaire |
C9H8N2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(4-ethenylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2/c1-2-8-3-5-9(6-4-8)11-7-10/h2-6,11H,1H2 |
Clé InChI |
LHAUESSGZQDMBD-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
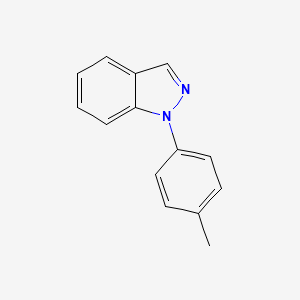
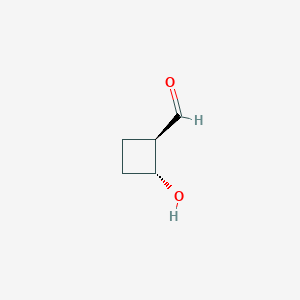
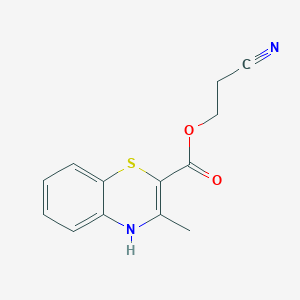
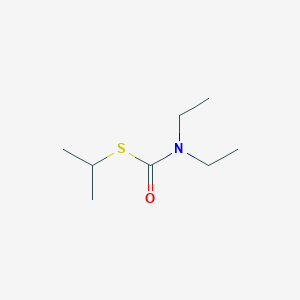
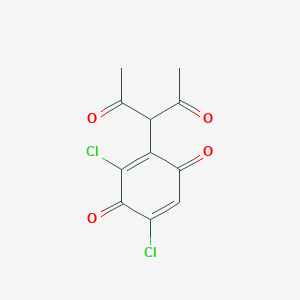
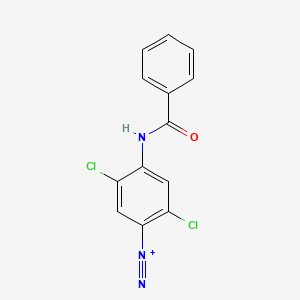
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
